molecular formula C26H33N5O5S2 B2697944 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 868212-75-3

4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2697944
CAS RN: 868212-75-3
M. Wt: 559.7
InChI Key: ASJNKLSYJLHRSI-UHFFFAOYSA-N
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Description

4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H33N5O5S2 and its molecular weight is 559.7. The purity is usually 95%.
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Scientific Research Applications

Novel Sulphonamides as Endothelin Antagonists

A study by Mortlock et al. (1997) discusses a series of novel sulphonamides, including compounds similar to 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, showing high affinity and selectivity for the endothelin ETA receptor. These compounds are significant as potent antagonists in vivo and can be administered orally with prolonged action duration (Mortlock et al., 1997).

Synthesis and Applications in Polymer Chemistry

Yokozawa et al. (2002) describe the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity using phenyl 4-(4-octyloxybenzylamino)benzoate, which is structurally related to the compound . This research contributes to the field of polymer chemistry, particularly in the synthesis of well-defined aromatic polyamides (Yokozawa et al., 2002).

Anticonvulsant and Antimicrobial Properties

Pal et al. (2017) synthesized a series of substituted amide derivatives of Sulphonamides, similar to the compound of interest. These derivatives displayed significant anticonvulsant and antimicrobial activities, highlighting their potential in pharmaceutical applications (Pal et al., 2017).

Use in Organic Synthesis and Radical Generation

Bowman et al. (1994) investigated sulfenamides synthesized from reactions involving amines and N-(benzenesulfenyl)-phthalimide or benzenesulfenyl chloride. The study, involving compounds structurally related to 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, focused on generating aminyl radicals, which are crucial in various organic synthesis processes (Bowman et al., 1994).

Anticancer Potential

Ravichandiran et al. (2019) report the synthesis and biological evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, which bear structural similarities to the compound of interest. These compounds displayed potent cytotoxic activity against various human cancer cell lines, indicating their potential use in cancer treatment (Ravichandiran et al., 2019).

Solid-Phase Synthesis in Drug Development

Meisenbach et al. (2003) discuss the solid-phase synthesis of a pyrimidine derivative directly on solid support. This method, relevant to the synthesis of compounds like 4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, is crucial for quickly accessing desired compounds in sufficient quantities for early drug development (Meisenbach et al., 2003).

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O5S2/c1-4-6-18-31(19-7-5-2)38(35,36)24-12-8-21(9-13-24)25(32)29-22-10-14-23(15-11-22)37(33,34)30-26-27-17-16-20(3)28-26/h8-17H,4-7,18-19H2,1-3H3,(H,29,32)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJNKLSYJLHRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dibutylsulfamoyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

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